molecular formula C17H19N5O2 B5721926 N-[1-(4-nitrophenyl)ethylidene]-4-(2-pyridinyl)-1-piperazinamine

N-[1-(4-nitrophenyl)ethylidene]-4-(2-pyridinyl)-1-piperazinamine

Cat. No. B5721926
M. Wt: 325.4 g/mol
InChI Key: QFCSRGFPAOMMAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(4-nitrophenyl)ethylidene]-4-(2-pyridinyl)-1-piperazinamine, commonly known as NPEPPS, is a chemical compound that has been widely studied for its potential applications in scientific research.

Scientific Research Applications

NPEPPS has been studied for its potential applications in various scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, NPEPPS has been shown to inhibit the activity of aminopeptidase N, an enzyme that is involved in the degradation of neuropeptides. This inhibition has been linked to improved memory function in animal models.
In cancer research, NPEPPS has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis, or programmed cell death. This effect has been attributed to the compound's ability to inhibit the activity of proteasomes, which are responsible for degrading proteins that are involved in cell cycle regulation.
In drug discovery, NPEPPS has been identified as a potential lead compound for the development of new drugs that target aminopeptidase N and proteasomes.

Mechanism of Action

The mechanism of action of NPEPPS is complex and involves the inhibition of multiple enzymes and cellular pathways. The compound has been shown to inhibit the activity of aminopeptidase N and proteasomes, as mentioned earlier. Additionally, NPEPPS has been shown to inhibit the activity of various kinases, which are involved in the regulation of cell signaling pathways.
Biochemical and Physiological Effects
NPEPPS has been shown to have various biochemical and physiological effects in animal models. In addition to its effects on memory function and cancer cell growth, NPEPPS has been shown to modulate the activity of neurotransmitters such as dopamine and serotonin. This modulation has been linked to changes in behavior and mood.

Advantages and Limitations for Lab Experiments

One advantage of using NPEPPS in lab experiments is its specificity for aminopeptidase N and proteasomes. This specificity allows researchers to study the effects of inhibiting these enzymes without interfering with other cellular processes. However, one limitation of using NPEPPS is its relatively low potency compared to other proteasome inhibitors.

Future Directions

There are several future directions for research on NPEPPS. One area of interest is the development of more potent analogs of the compound for use in cancer research and drug discovery. Additionally, further studies are needed to elucidate the compound's effects on neurotransmitter systems and behavior. Finally, more research is needed to understand the long-term effects of NPEPPS on cellular processes and overall health.

Synthesis Methods

The synthesis of NPEPPS involves the reaction of 4-nitrobenzaldehyde with ethylenediamine and 2-acetylpyridine in the presence of a reducing agent. The resulting product is purified using column chromatography and characterized using various spectroscopic techniques.

properties

IUPAC Name

1-(4-nitrophenyl)-N-(4-pyridin-2-ylpiperazin-1-yl)ethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2/c1-14(15-5-7-16(8-6-15)22(23)24)19-21-12-10-20(11-13-21)17-4-2-3-9-18-17/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFCSRGFPAOMMAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NN1CCN(CC1)C2=CC=CC=N2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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